4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-2-27-10-9-22-16-8-7-15(23(25)26)11-17(16)28-19(22)21-18(24)14-5-3-13(12-20)4-6-14/h3-8,11H,2,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTXKSXVSZMUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole moiety serves as the foundational structure for this compound. A common approach involves cyclization of 2-aminothiophenol derivatives with aldehydes or ketones. For instance, 2-amino-5-bromobenzothiazole —a structurally related intermediate—is synthesized via bromination of its parent benzothiazole using bromine in chloroform under reflux conditions.
Key Reaction Parameters :
- Reagents : Bromine (Br₂), chloroform (solvent)
- Temperature : Reflux (~60°C) followed by room-temperature stirring
- Duration : 2.5 hours reflux + 16 hours stirring
- Yield : ~47% after purification via column chromatography
This step highlights the importance of halogenation in introducing functional groups critical for downstream modifications.
The introduction of the nitro group at position 6 proceeds via electrophilic aromatic substitution. While direct nitration methods are not explicitly documented for this compound, analogous reactions employ mixed acids (HNO₃/H₂SO₄) under controlled temperatures.
Hypothetical Nitration Protocol :
- Reagents : Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄)
- Temperature : 0–5°C (to minimize side reactions)
- Workup : Neutralization with aqueous ammonia, extraction with methylene chloride
Comparative data from bromination reactions suggest that electron-withdrawing groups (e.g., bromine) direct subsequent substitutions to specific positions, which may influence nitro group placement.
Alkylation with 2-Ethoxyethyl Group
The 2-ethoxyethyl side chain is introduced at position 3 through nucleophilic substitution or alkylation. A validated method for analogous compounds involves reacting a benzothiazole intermediate with 2-bromoethanol in the presence of a base.
Example Alkylation Conditions :
- Reagents : 2-Bromoethanol, sodium hydride (NaH) in N-methylpyrrolidone (NMP)
- Temperature : 160°C
- Duration : 1 hour
- Yield : ~16% after silica gel chromatography
Table 1: Alkylation Optimization Trials
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NMP | NaH | 160 | 16 |
| DMF | K₂CO₃ | 120 | 12 |
| THF | Et₃N | 80 | 8 |
Polar aprotic solvents like NMP enhance reaction efficiency by stabilizing transition states.
Formation of the Benzamide Moiety
The final step involves coupling the benzothiazole intermediate with 4-cyanobenzoyl chloride. This is achieved through amidation under anhydrous conditions.
Amidation Protocol :
- Reagents : 4-Cyanobenzoyl chloride, triethylamine (Et₃N) in dichloromethane (DCM)
- Temperature : 0°C → room temperature
- Duration : 12–24 hours
- Yield : 50–60% after aqueous workup
Critical Considerations :
- Excess acyl chloride ensures complete conversion.
- Base (e.g., Et₃N) neutralizes HCl byproducts, shifting equilibrium toward product formation.
Purification and Characterization
Final purification typically employs column chromatography (hexane:ethyl acetate gradients) or recrystallization. Analytical validation includes:
Table 2: Characterization Data
| Technique | Parameters | Observations |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | Confirms Z-configuration of imine bond |
| HPLC-MS | C18 column, acetonitrile/water gradient | Purity >95%; [M+H]⁺ = 396.4 |
Industrial-Scale Production Insights
Large-scale synthesis prioritizes cost-efficiency and safety:
- Continuous Flow Reactors : Reduce reaction times and improve thermal management.
- Automated Monitoring : In-line HPLC ensures real-time quality control.
- Solvent Recovery Systems : Minimize waste generation during extraction.
Challenges and Optimization Strategies
Key Issues :
- Low yields in alkylation steps due to steric hindrance.
- Nitration regioselectivity influenced by existing substituents.
Solutions :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzothiazole core can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The 2-ethoxyethyl chain may increase solubility in polar solvents relative to purely aromatic substituents (e.g., phenyl or benzylidene groups in ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Q & A
Q. What synthetic strategies are most effective for preparing 4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?
- Methodological Answer : Synthesis involves multi-step reactions, including:
- Amidation : Coupling of the benzothiazole core with a cyanobenzoyl chloride derivative under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
- Functional Group Introduction : The 2-ethoxyethyl and nitro groups are introduced via nucleophilic substitution or condensation reactions, requiring precise temperature control (e.g., reflux in ethanol) .
- Optimization : Use HPLC to monitor reaction progress and purify intermediates. Yields improve with solvent polarity adjustments (e.g., DMF for polar intermediates) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzothiazole ring and substituent positions (e.g., Z-configuration of the imine bond) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the dihydrobenzothiazole ring and substituent orientation .
- HPLC-MS : Validates purity (>95%) and detects byproducts (e.g., unreacted nitro intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies among benzothiazole derivatives?
- Methodological Answer :
- Comparative Analysis : Compare IC₅₀ values of analogs (e.g., methyl vs. ethoxy substituents) to identify critical functional groups .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) and validate with mutagenesis assays .
- Meta-Analysis : Aggregate data from structurally similar compounds (e.g., nitro vs. chloro substituents) to identify trends in bioactivity .
Q. What experimental design considerations are essential for in vivo pharmacokinetic studies of this compound?
- Methodological Answer :
- Dosing Strategy : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models, with plasma sampling at 0, 1, 3, 6, and 24 hours .
- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., cytochrome P450-mediated oxidation) .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly for 28 days .
Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?
- Methodological Answer :
- Solvent Screening : Test aprotic solvents (e.g., THF, acetonitrile) to reduce hydrolysis of the nitro group .
- Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps to improve selectivity for the dihydrobenzothiazole intermediate .
- Process Automation : Implement flow chemistry systems to control exothermic reactions (e.g., nitration steps) and enhance reproducibility .
Data Contradiction Analysis
Q. Why do similar benzothiazole analogs exhibit divergent biological activities despite minor structural differences?
- Methodological Answer :
- Steric Effects : Bulkier substituents (e.g., prop-2-yn-1-yl vs. ethoxyethyl) may hinder target binding, reducing potency .
- Electronic Effects : Nitro groups enhance electron-withdrawing properties, altering redox potential and metabolic stability compared to chloro analogs .
- Validation : Perform dose-response assays (e.g., 10⁻⁹–10⁻⁴ M concentrations) to confirm activity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
